molecular formula C16H22ClN3O2 B3001207 N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953198-32-8

N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B3001207
M. Wt: 323.82
InChI Key: UCMJSMQXDDLDTM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound appears to be a derivative of oxalamide, which is a type of amide. The molecule contains a 2-chlorobenzyl group and a 1-methylpiperidin-4-ylmethyl group attached to the nitrogen atoms of the oxalamide1. The molecular weight of a similar compound, (2-Chloro-benzyl)- (1-methyl-piperidin-4-yl)-amine, is 238.76 and the molecular formula is C13H19ClN21.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 1-methylpiperidin-4-ylmethylamine) with the corresponding acid chloride (2-chlorobenzoyl chloride) to form the amide bond. This is a common method for synthesizing amides in organic chemistry.



Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.



Physical And Chemical Properties Analysis

Again, without specific information, it’s difficult to predict the physical and chemical properties of this compound. However, as an amide, it would be expected to engage in hydrogen bonding, which could influence properties such as solubility and melting point.


Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro studies to determine its interaction with biological targets, as well as in vivo studies to assess its effects in a whole organism.


properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMJSMQXDDLDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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